N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
Description
N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a chromene-based compound featuring a 4H-chromen-4-one core substituted at position 2 with a cyclohexanecarboxamide group and at position 3 with a 4-methoxyphenyl moiety. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZGOUTTWQBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-2-yl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with antioxidant pathways to neutralize free radicals .
Comparison with Similar Compounds
Chromene-2-Carboxamide Derivatives
Compounds such as N-(4-oxo-4H-chromen-2-yl)benzamide derivatives () share the chromene-carboxamide scaffold but differ in substituents on the aromatic ring. For example:
- 4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (melting point: 287°C) exhibits high thermal stability due to halogen substitution .
- 4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide (melting point: 323°C) demonstrates enhanced rigidity from the nitro group .
In contrast, the target compound replaces the benzamide with a cyclohexanecarboxamide, reducing aromatic conjugation and increasing lipophilicity. This substitution may improve membrane permeability but lower melting points compared to nitro- or bromo-substituted analogues .
Thiourea-Functionalized Cyclohexanecarboxamides
and describe N-(arylcarbamothioyl)cyclohexanecarboxamides (e.g., H₂L₇ and H₂L₈), which include a thiourea (-NHCOS-) bridge. These compounds exhibit intramolecular hydrogen bonding (N–H···O), stabilizing pseudo-six-membered rings .
Physicochemical Properties
| Compound | Substituent(s) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound | Cyclohexane, 4-OCH₃ | Not reported | High lipophilicity, conformational rigidity |
| 4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide | 4-NO₂ | 323 | Rigid aromatic system, strong polar interactions |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 4-OCH₃, phenethyl | Not reported | Flexible phenethyl chain, enhanced solubility |
| H₂L₈ (Thiourea derivative) | 4-OCH₃, thiourea | Not reported | Intramolecular H-bonding, metal chelation |
Biological Activity
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the chromen-4-one derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone core, which contributes to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : It exhibits free radical scavenging properties, which help in reducing oxidative stress within cells.
- Cell Proliferation Modulation : Studies suggest it can interfere with signaling pathways that regulate cell growth and proliferation, making it a candidate for cancer therapy.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 60% | 85% |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.0 |
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various chromenone derivatives, including this compound. It was found to significantly reduce edema in animal models when administered at doses of 10 mg/kg.
- Anticancer Research : In another study featured in Cancer Letters, the compound was tested against MCF-7 cells, showing a dose-dependent inhibition of cell viability with an IC50 value of 15.5 µM, indicating its potential as a therapeutic agent for breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
